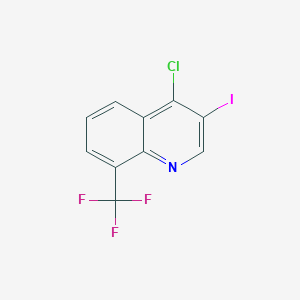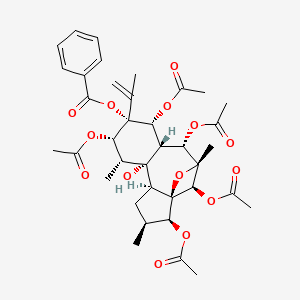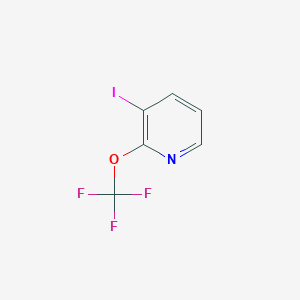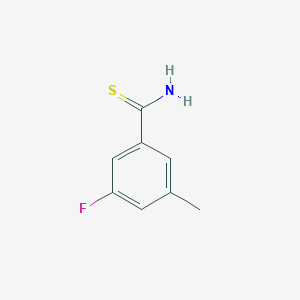
4-Chloro-3-iodo-8-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD24368347 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24368347 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of MFCD24368347 is scaled up using advanced techniques to meet the demand for this compound. Large-scale production often involves continuous flow reactors and automated systems to maintain consistency and efficiency. The industrial methods focus on maximizing yield while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD24368347 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents to form new products.
Common Reagents and Conditions: The reactions involving MFCD24368347 often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be carried out using halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of MFCD24368347 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Applications De Recherche Scientifique
MFCD24368347 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, MFCD24368347 is investigated for its potential therapeutic properties and its role in drug development. Industrially, it is utilized in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of MFCD24368347 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds: MFCD24368347 can be compared with other compounds that have similar structures or properties. Some of these similar compounds include those with analogous functional groups or reactivity patterns.
Uniqueness: What sets MFCD24368347 apart from similar compounds is its unique combination of stability and reactivity. This balance allows it to participate in a wide range of reactions while maintaining its integrity under various conditions. Additionally, its specific molecular structure may confer unique biological or chemical properties that are not observed in closely related compounds.
Conclusion
MFCD24368347 is a versatile compound with significant importance in various scientific and industrial fields. Its ability to undergo diverse chemical reactions, coupled with its unique properties, makes it a valuable tool for researchers and industry professionals alike. The ongoing study of this compound continues to reveal new applications and insights, further solidifying its role in advancing scientific knowledge and technological innovation.
Propriétés
Formule moléculaire |
C10H4ClF3IN |
|---|---|
Poids moléculaire |
357.50 g/mol |
Nom IUPAC |
4-chloro-3-iodo-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4ClF3IN/c11-8-5-2-1-3-6(10(12,13)14)9(5)16-4-7(8)15/h1-4H |
Clé InChI |
VGKPJAIDOABTEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)

![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)

![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)








